molecular formula C8H6N2O3 B1606009 3-Nitrophenoxyacetonitrile CAS No. 19157-84-7

3-Nitrophenoxyacetonitrile

Cat. No.: B1606009
CAS No.: 19157-84-7
M. Wt: 178.14 g/mol
InChI Key: LYQBVFQJMRSUKH-UHFFFAOYSA-N
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Description

3-Nitrophenoxyacetonitrile is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenoxyacetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

3-Nitrophenol+ChloroacetonitrileThis compound\text{3-Nitrophenol} + \text{Chloroacetonitrile} \rightarrow \text{this compound} 3-Nitrophenol+Chloroacetonitrile→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenoxyacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of amides or ethers.

    Reduction: Formation of 3-aminophenoxyacetonitrile.

    Oxidation: Formation of various oxidized derivatives, depending on the specific conditions used.

Scientific Research Applications

3-Nitrophenoxyacetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-nitrophenoxyacetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the nitrile carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

    3-Nitrophenol: Shares the nitro group but lacks the nitrile functionality.

    Phenoxyacetonitrile: Lacks the nitro group, making it less reactive towards nucleophiles.

    4-Nitrophenoxyacetonitrile: Similar structure but with the nitro group in the para position, affecting its reactivity and physical properties.

Uniqueness: 3-Nitrophenoxyacetonitrile is unique due to the combination of the nitro and nitrile groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly for the formation of heterocyclic compounds and other complex structures.

Properties

IUPAC Name

2-(3-nitrophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQBVFQJMRSUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309652
Record name 3-nitrophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19157-84-7
Record name NSC212485
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitrophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 41.7 grams (g) of 3-nitrophenol, 24 g of chloroacetonitrile and 58.8 g of anhydrous K2CO3 in 60 milliliters (ml) of DMSO was heated with stirring in a round-bottomed three-necked flask at 70°-80° C. for 3 hours. The reaction mixture was then poured into 1200 ml of ice and water, which resulted in crystal formation. When all of the ice had melted, the solids were filtered, washed well with water and dried overnight in a vacuum oven. The solids were then put in solution in 400 ml of boiling absolute ethanol, treated with activated charcoal and then filtered. The filtrate was cooled to 0° C. and the resulting solids removed by filtration. Drying in a vacuum oven gave 47 g of 3-nitrophenoxyacetonitrile as a pale tan solid having a melting point (m.p.) of 93°-95° C.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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